N-mesityl-2-naphthalenesulfonamide
Description
N-Mesityl-2-naphthalenesulfonamide is a sulfonamide derivative characterized by a naphthalene core substituted at the 2-position with a sulfonamide group, where the nitrogen atom is further functionalized with a mesityl (2,4,6-trimethylphenyl) moiety. Its molecular formula is C₁₉H₁₇NO₂S, with a molecular weight of 331.41 g/mol. The mesityl group introduces significant steric bulk and electron-donating methyl substituents, which influence its physicochemical properties, such as solubility and reactivity.
Properties
Molecular Formula |
C19H19NO2S |
|---|---|
Molecular Weight |
325.4g/mol |
IUPAC Name |
N-(2,4,6-trimethylphenyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C19H19NO2S/c1-13-10-14(2)19(15(3)11-13)20-23(21,22)18-9-8-16-6-4-5-7-17(16)12-18/h4-12,20H,1-3H3 |
InChI Key |
XANGYKWDAZIBGN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-2-naphthalenesulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with 2,4,6-trimethylaniline in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-mesityl-2-naphthalenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-mesityl-2-naphthalenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-mesityl-2-naphthalenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Sulfonamides
Substituent Effects and Functional Differences
Its electron-donating methyl substituents may enhance stability in oxidative conditions compared to nitro- or methoxy-substituted analogs . N-(2-Naphthyl)methanesulfonamide: The 2-naphthyl substituent provides planar aromaticity but lacks steric bulk, likely increasing solubility in non-polar solvents compared to mesityl derivatives . Di-Substituted Sulfonamide : The dual substitution (4-methoxy-2-nitrophenyl and methylsulfonyl) introduces competing electronic effects: the nitro group is electron-withdrawing, while methoxy is electron-donating. This duality may complicate crystallization behavior, as evidenced by its resolved monoclinic crystal structure (space group P2₁/c) .
The di-substituted sulfonamide from demonstrates the role of crystallography in elucidating conformational preferences, which is critical for drug design .
Research Findings and Data Gaps
- Crystallographic Insights : The di-substituted sulfonamide in exhibits a twisted conformation between the aryl and sulfonyl groups, with bond angles and torsion angles reported in its crystal structure . Similar analyses for this compound are absent but would clarify its conformational flexibility.
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